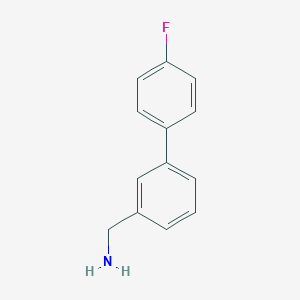

4'-Fluoro-biphenyl-3-methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-fluorophenyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKRFSJCHRYVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282865 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177976-50-0 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177976-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) for 4'-Fluoro-biphenyl-3-methanamine

An In-Depth Technical Guide to the Spectroscopic Profile of 4'-Fluoro-biphenyl-3-methanamine

Foreword: A Predictive Approach to Spectroscopic Characterization

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization process. This guide focuses on this compound, a compound of interest for its potential applications stemming from the versatile biphenyl scaffold.

Molecular Structure and Electronic Effects

To understand the spectroscopy of this compound, we must first consider its structure and the interplay of its functional groups.

Caption: Molecular structure of this compound.

The molecule consists of two phenyl rings linked by a single bond.

-

Ring A (unsubstituted side): Contains the methanamine group at position 3. The -CH₂NH₂ group is weakly electron-donating and activating.

-

Ring B (substituted side): Contains a fluorine atom at position 4'. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs that can be donated into the aromatic ring via a resonance effect (+R), which primarily influences the ortho and para positions.

The free rotation around the C-C bond connecting the two rings is sterically unhindered, meaning the molecule is likely non-planar in solution, with a dihedral angle between the rings that influences the degree of π-system conjugation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted spectra are based on a standard analysis in CDCl₃.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be complex, particularly in the aromatic region.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| -NH₂ | ~1.6 - 2.5 | Broad singlet | - | Protons on nitrogen exchange rapidly and are coupled to ¹⁴N, leading to a broad signal. |

| -CH₂- | ~3.9 - 4.1 | Singlet | - | Benzylic protons adjacent to an amine group.[2] Unlikely to show coupling to aromatic protons. |

| H-2', H-6' | ~7.5 - 7.6 | Doublet of doublets (dd) or Triplet (t) | JH-F ≈ 8.5-9.0 (ortho), JH-H ≈ 8.5-9.0 | Protons ortho to the fluorine atom, will show both H-H ortho coupling and H-F coupling. |

| H-3', H-5' | ~7.1 - 7.2 | Triplet (t) or Doublet of doublets (dd) | JH-H ≈ 8.5-9.0, JH-F ≈ 5.0-5.5 (meta) | Protons meta to the fluorine, showing H-H ortho coupling and smaller H-F meta coupling.[3] |

| Aromatic (Ring A) | ~7.2 - 7.5 | Multiplet | Various | The four protons on the 3-substituted ring (H-2, H-4, H-5, H-6) will have distinct chemical environments, leading to a complex, overlapping multiplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the influence of the fluorine atom, which causes splitting of the signals for the carbons in its vicinity.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F) | Predicted Coupling Constant (JC-F, Hz) | Rationale |

| -CH₂- | ~46.0 | Singlet | - | Typical for a benzylic carbon attached to a primary amine. |

| C-4' | ~162.5 | Doublet | ~245-250 (¹JC-F) | Carbon directly bonded to fluorine shows a very large one-bond coupling constant.[3] |

| C-1' | ~137.0 | Doublet | ~3-4 (³JC-F) | Quaternary carbon, its connection to the other ring and proximity to fluorine influence its shift. |

| C-2', C-6' | ~128.7 | Doublet | ~8-9 (²JC-F) | Carbons ortho to the fluorine show a significant two-bond coupling.[4] |

| C-3', C-5' | ~115.8 | Doublet | ~21-22 (³JC-F) | Carbons meta to the fluorine show a three-bond coupling.[3] |

| C-1 | ~141.0 | Singlet | - | Quaternary carbon attached to the other ring. |

| C-3 | ~140.0 | Singlet | - | Quaternary carbon bearing the methanamine group. |

| C-2, C-4, C-5, C-6 | ~125-129 | Singlets | - | Aromatic carbons of the 3-substituted ring, expected in the standard aromatic region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Apply a sufficient relaxation delay (e.g., 2 seconds) and number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3400-3250 | N-H stretch | Medium, two bands | Characteristic of a primary amine (-NH₂), showing symmetric and asymmetric stretching.[6] |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak | Typical for C-H bonds on a phenyl ring. |

| 2950-2850 | Aliphatic C-H stretch | Medium to Weak | Corresponding to the -CH₂- group. |

| 1650-1580 | N-H bend (scissoring) | Medium to Strong | The deformation vibration of the primary amine group is a key identifier.[6] |

| 1600, 1500 | Aromatic C=C stretch | Medium to Strong | Skeletal vibrations of the biphenyl core. |

| 1250-1020 | C-N stretch | Medium | Vibration of the aliphatic amine C-N bond.[6] |

| ~1220 | C-F stretch | Strong | The carbon-fluorine bond gives a strong, characteristic absorption in the fingerprint region. |

| 910-665 | N-H wag | Strong, Broad | Out-of-plane bending for primary amines.[6] |

| ~830 | C-H out-of-plane bend | Strong | Indicative of 1,4-disubstitution (para) on the fluorinated ring. |

Experimental Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺•): The molecular weight of C₁₃H₁₂FN is 201.10. The mass spectrum under Electron Ionization (EI) should show a clear molecular ion peak at m/z = 201.

-

Key Fragmentation Pathways: The primary fragmentation is expected to be driven by the formation of stable carbocations.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Benzylic Cleavage (Dominant Pathway): The most favorable fragmentation is the cleavage of the C-C bond between the methylene group and the phenyl ring, expelling an amino radical (•NH₂) to form a highly stable, resonance-delocalized 4-fluorobiphenylmethyl cation at m/z = 186 . This is expected to be the base peak or a very prominent peak. This type of cleavage is characteristic of benzylamines.[7]

-

Loss of a Hydrogen Radical: Loss of a hydrogen atom from the molecular ion can lead to a peak at m/z = 200 .[8]

-

Further Fragmentation: The ion at m/z = 186 may undergo further fragmentation, such as the loss of a methyl radical (following rearrangement) to give an ion at m/z = 171 .

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) into the GC.

-

Use a standard nonpolar column (e.g., DB-5ms).

-

Employ a temperature program to ensure volatilization and elution of the compound (e.g., start at 100°C, ramp to 280°C).

-

-

MS Detection:

-

The EI source energy is typically set to 70 eV.

-

Scan a mass range from m/z 40 to 500 to detect the molecular ion and key fragments.

-

-

Data Analysis: Identify the retention time of the compound from the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and applying fundamental spectroscopic principles, we have constructed a robust analytical profile. These predictions offer a strong foundation for researchers to interpret experimentally acquired data, confirm the structure of synthesized material, and ensure its purity. The provided protocols outline standard methodologies for obtaining this crucial experimental validation.

References

-

Supporting Information for Direct Arylation of Unactivated Benzene with Aryl Acyl Peroxides. Chinese Chemical Letters. Available at: [Link]

-

Benzylamine. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Benzylamine Mass Spectrum. MassBank. Available at: [Link]

-

Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls. Acta Crystallographica Section B. International Union of Crystallography. Available at: [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. PubMed. Available at: [Link]

-

Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]

-

Supporting Information for Palladium-Catalyzed Cross-Coupling Reactions. The Royal Society of Chemistry. Available at: [Link]

-

Phenyl-substituted biliazine: Structure and spectroscopy. Journal of Porphyrins and Phthalocyanines. Oak Ridge National Laboratory. Available at: [Link]

-

Benzylamine Mass Spectrum (EI). NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

4-Fluoro-4'-methyl-1,1'-biphenyl. PubChem. National Institutes of Health. Available at: [Link]

-

Structural analysis and nonlinear optical properties of boronyl-based Schiff base liquid crystalline series. Taylor & Francis Online. Available at: [Link]

-

¹H proton nmr spectrum of methylamine. Doc Brown's Chemistry. Available at: [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. ACS Publications. Available at: [Link]

-

Supporting Information for Cross-Coupling of Triallyl(aryl)silanes. Wiley-VCH. Available at: [Link]

-

Chirality of symmetrically substituted biphenyl. Chemistry Stack Exchange. Available at: [Link]

-

A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. ResearchGate. Available at: [Link]

-

Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors. ResearchGate. Available at: [Link]

-

¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Solved Q5. Obtain the spectra of benzylamine. Chegg.com. Available at: [Link]

-

Supporting Information for General ¹H and ¹³C NMR spectra. The Royal Society of Chemistry. Available at: [Link]

-

IR: amines. University of Colorado Boulder. Available at: [Link]

-

Supporting information for Catalytic oxidative coupling of benzylamines. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Benzylamine(100-46-9) IR Spectrum [chemicalbook.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 4'-Fluoro-biphenyl-3-methanamine

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising molecular scaffold to a viable clinical candidate is both arduous and resource-intensive. Computational chemistry has emerged as an indispensable tool, providing profound insights into molecular behavior at a resolution that is often unattainable through empirical methods alone. By harnessing the predictive power of quantum mechanics, we can characterize novel chemical entities, anticipate their reactivity, and rationalize their structure-activity relationships, thereby accelerating the discovery pipeline.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals who seek to apply quantum chemical calculations to understand and optimize small molecule drug candidates. Our subject of focus is 4'-Fluoro-biphenyl-3-methanamine, a molecule whose structural motifs—a biphenyl core, a fluorine substituent, and a primary amine—are of significant interest in medicinal chemistry. The biphenyl scaffold offers a versatile framework, while the strategic placement of a fluorine atom can modulate metabolic stability, lipophilicity, and binding affinity.[1][2][3] The methanamine group provides a key interaction point and influences solubility.

This document eschews a rigid, templated approach. Instead, it offers a logically structured narrative that mirrors the scientific process itself—from theoretical foundations and methodological choices to the interpretation of results and their practical implications. As your guide, I will not only detail the protocols but also elucidate the causality behind each decision, ensuring that the described workflow is both robust and scientifically transparent.

The Strategic Rationale: Why Quantum Chemical Calculations?

Before embarking on any computational study, we must first establish its purpose. For a molecule like this compound, quantum chemical calculations serve several critical objectives in a drug discovery context:

-

Elucidation of 3D Structure and Conformation: Determining the most stable three-dimensional arrangement of the atoms is the foundation for understanding all other molecular properties. This includes the crucial dihedral angle between the two phenyl rings, which dictates the molecule's overall shape.[4]

-

Mapping Electronic Landscape and Reactivity: Identifying regions of high and low electron density allows us to predict how the molecule will interact with biological targets, such as proteins and enzymes. This is vital for understanding receptor binding and potential metabolic pathways.[5][6]

-

Assessing Molecular Stability: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides a reliable indicator of the molecule's kinetic stability and chemical reactivity.[7][8]

-

Interpreting Intramolecular Interactions: Understanding the subtle electronic interactions within the molecule, such as hyperconjugation, can explain its conformational preferences and stability.

This guide will detail a complete workflow to address these objectives using Density Functional Theory (DFT), a method that offers an optimal balance of computational accuracy and efficiency for molecules of this size.[9][10]

The Computational Workflow: A Validated Protocol

The following protocol is a self-validating system. Each step builds upon the previous one, with internal checks to ensure the integrity of the results. The choice of the theoretical level—the combination of the functional and basis set—is paramount for obtaining meaningful data.

Causality of Method Selection: DFT/B3LYP/6-311++G(d,p)

For our analysis, we will employ the B3LYP functional with the 6-311++G(d,p) basis set . This choice is not arbitrary; it is a well-established and validated level of theory for organic molecules in pharmaceutical research.[11][12]

-

Density Functional Theory (DFT): DFT is our quantum mechanical method of choice. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which all other properties can be derived. This approach significantly reduces computational cost without a major sacrifice in accuracy for many systems.[5][13]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional, meaning it mixes a portion of exact Hartree-Fock exchange with exchange and correlation functionals from other sources. This formulation has proven to be highly effective for predicting the geometries and electronic properties of a wide range of organic molecules.[11]

-

6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The nomenclature of this Pople-style basis set describes its composition:

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility and accuracy.

-

++: These symbols indicate the inclusion of diffuse functions on both heavy atoms (first +) and hydrogen atoms (second +). Diffuse functions are essential for accurately describing regions of space far from the nucleus, which is critical for systems with lone pairs (like our nitrogen and fluorine atoms) and for analyzing non-covalent interactions.[14]

-

(d,p): These are polarization functions added to heavy atoms (d functions) and hydrogen atoms (p functions). They allow the orbitals to change shape and "polarize," which is indispensable for accurately describing chemical bonds and intermolecular interactions.

-

Experimental Protocol: Step-by-Step Execution

The entire computational process can be visualized as a logical progression from initial structure input to final property analysis.

Figure 1: Computational workflow for quantum chemical analysis.

Protocol Details:

-

Structure Input:

-

Construct the 3D structure of this compound using a molecular editor.

-

Perform an initial, rapid geometry clean-up using a molecular mechanics force field (e.g., UFF) to ensure a reasonable starting geometry.

-

-

Geometry Optimization:

-

Submit the structure for geometry optimization using the DFT/B3LYP/6-311++G(d,p) level of theory.

-

The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found where the net forces on all atoms are negligible.

-

-

Vibrational Frequency Analysis:

-

Perform a frequency calculation on the optimized geometry at the same level of theory.

-

Validation Check: The primary purpose is to verify that the optimized structure corresponds to a true energy minimum. This is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further structural investigation.

-

This step also yields valuable thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the theoretical infrared (IR) spectrum.

-

-

Electronic Property Analysis:

-

Using the validated, optimized geometry, perform a single-point energy calculation. This calculation does not change the geometry but computes a variety of electronic properties from the resulting wavefunction.

-

Request the generation of data for HOMO/LUMO, MEP, and NBO analyses. Software packages like Gaussian allow these to be specified via keywords in the input file (e.g., Pop=NBO).[15]

-

Analysis & Interpretation of Results

This section details the expected outcomes of the calculations and, more importantly, how to interpret them in a scientifically meaningful way.

Optimized Molecular Geometry

The optimization will yield the most stable conformation of the molecule in the gas phase. Key parameters to analyze include bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Expected Value (Å or °) | Rationale for Interest |

| C-F Bond Length | Length of the Carbon-Fluorine bond. | ~1.35 Å | The C-F bond is strong and can influence local electronic properties. |

| C-N Bond Length | Length of the Carbon-Nitrogen bond. | ~1.47 Å | Indicates the single bond character between the phenyl ring and the methanamine group. |

| Dihedral Angle (C-C-C-C) | Torsion angle between the two phenyl rings. | 25° - 45° | A non-zero angle is expected due to steric hindrance between ortho-hydrogens. This twist is critical for receptor binding pocket fit.[4] |

| N-H Bond Lengths | Lengths of the Nitrogen-Hydrogen bonds. | ~1.01 Å | Standard for a primary amine. |

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are the "frontier" orbitals involved in chemical reactions. Their energies and spatial distributions are fundamental to understanding reactivity.[16]

| Orbital | Property | Interpretation |

| HOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. A higher HOMO energy correlates with a better electron donor. |

| LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. A lower LUMO energy correlates with a better electron acceptor.[8] |

| ΔE (LUMO-HOMO) | Energy Gap | ΔE = ELUMO - EHOMO . This gap is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[7] |

For this compound, we would expect the HOMO to be localized primarily on the biphenyl ring system, which is electron-rich. The LUMO would likely also be distributed across the aromatic system. The energy gap provides a quantitative measure of the molecule's stability.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a 3D map of the electrostatic potential around a molecule, providing an intuitive guide to its reactive sites.[6][17] It is color-coded to show different regions of charge distribution.

-

Red Regions (Negative Potential): Indicate areas of high electron density. These are sites susceptible to electrophilic attack . For our molecule, these would be concentrated around the electronegative fluorine and nitrogen atoms.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency. These are sites susceptible to nucleophilic attack . These would be found around the hydrogen atoms of the amine group (N-H).

-

Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character, such as the carbon backbone of the phenyl rings.

The MEP map is invaluable for predicting non-covalent interactions like hydrogen bonding and halogen bonding, which are central to drug-receptor binding.[18][19][20]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds.[21][22]

-

Natural Atomic Charges: NBO provides a more robust calculation of partial atomic charges than other methods (e.g., Mulliken). This allows for a quantitative assessment of the electron-withdrawing effect of the fluorine atom and the electron distribution across the molecule.

-

Second-Order Perturbation Analysis: This is the most powerful feature of NBO analysis. It identifies and quantifies the stabilizing "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. For example, it can reveal hyperconjugative interactions, such as the delocalization of electron density from a C-H bonding orbital into an adjacent empty antibonding orbital, which contribute to the overall stability of the molecule.

Figure 2: Linking calculated properties to their drug design implications.

Conclusion and Forward Outlook

This guide has detailed a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following this protocol, researchers can obtain reliable and interpretable data on the molecule's geometry, stability, and electronic properties.

The true value of these calculations lies not in the numbers themselves, but in their power to inform experimental design and guide molecular optimization. The insights gained from analyzing the HOMO-LUMO gap, MEP surface, and NBO data can help medicinal chemists to:

-

Rationalize Structure-Activity Relationships (SAR): Explain why modifications to the molecular structure lead to changes in biological activity.

-

Guide Analogue Design: Propose new modifications to enhance potency, selectivity, or pharmacokinetic properties. For instance, the MEP map might suggest locations where adding a hydrogen bond donor or acceptor could improve binding affinity.

-

Predict Potential Metabolic Liabilities: Identify reactive sites that may be susceptible to metabolic transformation by enzymes like Cytochrome P450.

Quantum chemical calculations are not a replacement for experimental work, but rather a powerful synergistic partner. They provide a theoretical framework that deepens our understanding and empowers us to make more informed, data-driven decisions in the complex and challenging field of drug discovery.

References

-

Synthesis of Fluorinated Amines: A Personal Account. National Center for Biotechnology Information. [Link]

-

Molecular Electrostatic Potential (MEP). University of Regensburg. [Link]

-

Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

-

Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

-

Quantum dynamics of the internal motion of biphenyl-based molecular junctions. AIP Publishing. [Link]

-

Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. FOLIA. [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. National Center for Biotechnology Information. [Link]

-

Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. [Link]

-

HOMO-LUMO Energy Gap. Schrödinger. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

- Method for preparing 4-methyl-biphenyl derivatives.

-

Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. National Center for Biotechnology Information. [Link]

-

Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [Link]

-

Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. RSC Publishing. [Link]

-

Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. ACS Publications. [Link]

-

Natural Bond Orbital (NBO) Analysis. ORCA Manual. [Link]

-

The structures of biphenyl derivatives and their photosensitizing... ResearchGate. [Link]

-

Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives. arXiv. [Link]

-

Density Functional Theory (DFT). Deep Origin. [Link]

-

How to interpret a map of electrostatic potential (MEP)? ResearchGate. [Link]

-

The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? Calculated Science. [Link]

-

ubiquity of B3LYP/6-31G. Reddit. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing. [Link]

-

Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian. YouTube. [Link]

-

A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. [Link]

-

Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. The Batista Group, Yale University. [Link]

-

Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Publications. [Link]

-

Computational Investigation of Structure–Function Relationship in Fluorine-Functionalized MOFs for PFOA Capture from Water. ACS Publications. [Link]

-

DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Encyclopedia.pub. [Link]

-

4-Fluorobiphenyl. PubChem. [Link]

-

A DFT Evaluation of Molecular Reactivity of Volatile Organic Compounds in Support of Chemical Ionization Mass Spectrometry. ChemRxiv. [Link]

-

Non-Hermitian Quantum Chemistry Methods in Q-Chem. YouTube. [Link]

-

Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. MDPI. [Link]

-

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]

-

Computational Investigation of Structure–Function Relationship in Fluorine-Functionalized MOFs for PFOA Capture from Water. UCL Discovery. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

-

(4-Fluoro-3-methoxyphenyl)-(oxan-3-yl)methanamine. PubChem. [Link]

Sources

- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. longdom.org [longdom.org]

- 6. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 7. ossila.com [ossila.com]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. reddit.com [reddit.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. DFT Calculations in Designing Polymer-Based Drug Delivery Systems | Encyclopedia MDPI [encyclopedia.pub]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. joaquinbarroso.com [joaquinbarroso.com]

- 17. MEP [cup.uni-muenchen.de]

- 18. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 22. q-chem.com [q-chem.com]

An In-depth Technical Guide to 4'-Fluoro-biphenyl-3-methanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4'-Fluoro-biphenyl-3-methanamine, a key building block in modern medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its emergence is a direct consequence of the development of powerful cross-coupling methodologies and the strategic incorporation of fluorine in drug design. This guide will detail the logical synthesis of this compound, grounded in established and robust chemical transformations. We will explore the critical role of its structural components—the biphenyl scaffold, the methanamine moiety, and the fluorine atom—in the context of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both a theoretical understanding and practical insights into the utility of this versatile intermediate.

Introduction: The Strategic Importance of Fluorinated Biphenyl Methanamines

The biphenyl methanamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The biphenyl unit provides a rigid, yet conformationally adaptable, core that can effectively orient functional groups for optimal interaction with biological targets. The methanamine group offers a key site for further chemical modification and can act as a crucial hydrogen bonding partner or a basic center for salt formation, enhancing solubility and bioavailability.

The strategic incorporation of a fluorine atom, particularly on one of the phenyl rings, has become a cornerstone of modern drug design.[1][2][3][4] The introduction of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the drug's half-life.[5]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.

-

Lipophilicity and Permeability: The addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Consequently, this compound has emerged as a valuable intermediate, combining these desirable structural features. It is particularly utilized in the synthesis of novel therapeutic agents in oncology and neurology.[6]

Retrosynthetic Analysis and Synthesis Strategy

While the precise historical first synthesis of this compound is not detailed in a dedicated publication, its synthesis can be logically planned using a retrosynthetic approach based on well-established and high-yielding reactions. The most robust and industrially scalable approach involves the formation of the biphenyl core via a palladium-catalyzed cross-coupling reaction, followed by the modification of a functional group to yield the desired methanamine.

A logical retrosynthetic pathway is depicted below:

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic analysis suggests a two-step synthesis:

-

Suzuki-Miyaura Cross-Coupling: Formation of the 4'-fluoro-biphenyl core by coupling 3-bromobenzonitrile with 4-fluorophenylboronic acid. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance, making it ideal for this transformation.[7][8][9][10][11]

-

Nitrile Reduction: Conversion of the nitrile group in the resulting 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile to the primary amine of this compound.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of this compound, based on the strategy outlined above.

Synthesis of 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 3-bromobenzonitrile and 4-fluorophenylboronic acid.

Experimental Workflow:

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and a base, typically aqueous potassium carbonate (2.0 M, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile.

Reduction of 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile to this compound

This protocol describes the reduction of the nitrile to the primary amine.

Experimental Workflow:

Caption: Workflow for Nitrile Reduction.

Step-by-Step Protocol:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Reduction: Cool the solution in an ice bath. Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere can be employed.

-

Reaction: Allow the reaction to stir at room temperature until the nitrile starting material is fully consumed (monitor by TLC).

-

Workup: Carefully quench the reaction by the sequential addition of water, followed by an aqueous solution of sodium hydroxide. Filter the resulting solids and wash with an organic solvent.

-

Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting this compound can be further purified by distillation or by conversion to its hydrochloride salt for easier handling and improved stability.[6]

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

| Property | This compound (Free Base) | 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride |

| Molecular Formula | C₁₃H₁₂FN | C₁₃H₁₂FN·HCl |

| Molecular Weight | 201.24 g/mol | 237.70 g/mol |

| CAS Number | Not readily available | 1195901-44-0[6] |

| Appearance | Likely an oil or low-melting solid | Off-white solid[6] |

| Purity (Typical) | >95% | ≥99% (HPLC)[6] |

| Storage Conditions | Store in a cool, dry place | Store at 0-8°C[6] |

Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, as well as a singlet for the benzylic CH₂ group and a broad singlet for the NH₂ protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling constant, and a signal for the benzylic carbon.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound.

-

HPLC: High-performance liquid chromatography is used to determine the purity of the compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to further functionalize the primary amine.

Logical Flow of Application:

Caption: Application pathways of this compound in synthesis.

-

Amide Coupling: The primary amine can readily undergo amide bond formation with a variety of carboxylic acids to generate a library of amide derivatives. This is a common strategy for exploring structure-activity relationships (SAR).

-

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions yields secondary or tertiary amines, allowing for the introduction of diverse substituents.

-

Sulfonamide Formation: The amine can be reacted with sulfonyl chlorides to produce sulfonamides, another important functional group in many drug molecules.

As an intermediate, this compound is particularly valuable in the synthesis of targeted therapies, especially in the fields of oncology and neurology, where fluorinated compounds often exhibit enhanced biological activity and selectivity.[6]

Conclusion

This compound stands as a testament to the advancements in synthetic organic chemistry and rational drug design. While its specific "discovery" may be embedded within broader research programs, its value as a building block is undeniable. The synthetic route, primarily relying on the robust Suzuki-Miyaura cross-coupling and subsequent nitrile reduction, is both logical and scalable. The strategic placement of the fluorine atom and the versatile methanamine group makes this compound a highly sought-after intermediate for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides the foundational knowledge for researchers to effectively synthesize and utilize this important molecule in their drug discovery endeavors.

References

-

Chem-Impex International. (n.d.). 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride. Retrieved from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki–Miyaura reaction: a homogeneous and heterogeneous catalyst review. Tetrahedron, 60(11), 2431-2450. [Link]

-

PubChem. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride. Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Hager, M. V., & Li, J. (2021). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 11(30), 18263-18290. [Link]

-

Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

-

Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

-

ChemRxiv. (2020). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances. [Link]

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(1), 21-31. [Link]

-

Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 129(10), 879-889. [Link]

Sources

- 1. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. methyl amine suppliers USA [americanchemicalsuppliers.com]

- 5. 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile | C13H8FN | CID 1393040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4'-Fluoro-biphenyl-3-methanamine Derivatives: A Scaffolding Approach to Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4'-Fluoro-biphenyl-3-methanamine scaffold represents a compelling, yet underexplored, chemical space in modern medicinal chemistry. While direct literature on this specific parent compound is nascent, its constituent motifs—the rigid biphenyl core, the metabolically robusting fluorine atom, and the versatile methanamine side chain—are hallmarks of numerous clinically significant therapeutic agents. This technical guide provides a comprehensive analysis of the potential biological activities of its derivatives, drawing authoritative parallels from structurally related compounds. We will dissect synthetic strategies, propose detailed protocols for evaluating anticancer, antimicrobial, and anti-inflammatory activities, and explore plausible mechanisms of action. This document serves as a foundational blueprint for research teams aiming to pioneer the development of this promising class of molecules.

The Strategic Value of the this compound Core

The therapeutic promise of any molecular scaffold lies in the synergistic interplay of its functional components. The this compound structure is a deliberate convergence of three pharmacologically powerful moieties.

-

The Biphenyl Core: This aromatic system provides a rigid, well-defined three-dimensional structure, crucial for specific and high-affinity binding to biological targets. Its lipophilic nature is a key determinant of membrane permeability and pharmacokinetic profiles. Biphenyl derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2].

-

The 4'-Fluoro Substituent: The incorporation of a fluorine atom is a cornerstone of modern drug design. Its high electronegativity and small size can profoundly alter the electronic properties of the molecule, enhancing binding affinity through favorable electrostatic interactions. Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug candidate[3][4]. Fluorine substitution has been shown to enhance the biological effects of various heterocyclic compounds[5][6].

-

The 3-Methanamine Group: The primary amine functionality, presented on a flexible methylene linker, is a critical pharmacophore. It can act as a hydrogen bond donor and acceptor, forming key interactions with target proteins. Furthermore, its basic nature allows for the formation of water-soluble salts, a highly desirable property for drug formulation and administration. Structurally similar biphenyl-methyl-amine frameworks have been identified as potent inhibitors of neurotransmitter reuptake, highlighting potential applications in neuroscience[7].

Synthetic Pathways: From Concept to Compound

The synthesis of this compound derivatives is readily achievable through established, robust chemical methodologies. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for constructing the core biphenyl structure due to its high functional group tolerance and excellent yields[8][9].

A generalized synthetic workflow is outlined below. The causality behind this strategic sequence is to first build the stable biphenyl core and then introduce the more reactive methanamine functionality.

Caption: Generalized synthetic workflow for this compound derivatives.

Investigating Potential Anticancer Activity

Rationale: The biphenyl and fluorinated aromatic motifs are prevalent in numerous anticancer agents[1][3][10]. For instance, fluorinated benzothiazoles have been shown to induce lethal DNA damage in sensitive tumor cells[11]. Derivatives of fluorophenyl compounds have demonstrated potent cytotoxicity against various cancer cell lines, including breast carcinoma[12]. Therefore, it is highly probable that derivatives of this compound will exhibit antiproliferative properties.

Proposed Mechanism of Action: Induction of Apoptosis

A common mechanism for cytotoxic compounds is the induction of programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many taxoid anticancer agents, which also feature complex ring systems, initiate apoptosis through the activation of caspases[13]. We hypothesize that active derivatives could induce DNA damage or inhibit critical kinases, leading to cell cycle arrest and subsequent apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a reliable method for assessing the in-vitro cytotoxicity of newly synthesized derivatives against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer).

-

Cell Culture: Maintain the selected cancer cell lines in appropriate media (e.g., DMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Trypsinize confluent cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment. This step is critical to ensure a healthy, uniform monolayer of cells prior to treatment.

-

Compound Preparation & Treatment: Prepare a 10 mM stock solution of each test derivative in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old media in the wells with 100 µL of the media containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well. Incubate for 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

| Compound ID | Derivative Structure | IC₅₀ (µM) vs. MCF-7[12] |

| STD-DOX | Doxorubicin | 25.71 |

| 9j | (4-Fluorophenyl)...methanone | 21.57 |

| 9n | (4-Fluorophenyl)...methanone | 8.52 |

| Test-Cmpd-1 | This compound | To be determined |

| Test-Cmpd-2 | N-acetyl derivative | To be determined |

Table 1: Representative data presentation for cytotoxicity screening. Data for 9j and 9n are from a study on related fluorophenyl derivatives to illustrate expected results.

Exploring Potential Antimicrobial Activity

Rationale: The biphenyl scaffold is a known pharmacophore in antimicrobial agents, with derivatives showing activity against both bacteria and fungi[1][2][14]. Studies have demonstrated that certain biphenyl derivatives exhibit significant activity against antibiotic-resistant bacteria, a critical area of unmet medical need[14]. The lipophilic nature of the biphenyl core likely facilitates penetration of the microbial cell wall.

Proposed Mechanism of Action: Cell Membrane Disruption

One plausible mechanism for antimicrobial action is the disruption of the bacterial cell membrane's integrity. The lipophilic biphenyl core could intercalate into the lipid bilayer, while the cationic methanamine group (at physiological pH) could interact with negatively charged phospholipids, leading to pore formation, leakage of cellular contents, and cell death.

Experimental Protocol: Agar Well Diffusion Assay

This is a standard, robust method for primary screening of antimicrobial activity. It provides a clear qualitative and semi-quantitative measure of a compound's ability to inhibit microbial growth.

-

Media and Strain Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud Dextrose Agar (SDA) for fungi (e.g., Candida albicans). Prepare a microbial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the prepared inoculum over the entire surface of the agar plates to create a lawn of microbial growth.

-

Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.

-

Compound Loading: Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO). Pipette a fixed volume (e.g., 100 µL) of each compound solution into separate wells. The use of a consistent volume is essential for comparing results between compounds.

-

Controls: Load one well with pure DMSO (negative control) and another with a standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi) at a known concentration (positive control)[15].

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 30°C for 48 hours.

-

Data Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is absent) in millimeters (mm).

Caption: Experimental workflow for the Agar Well Diffusion Assay.

Assessing Potential Anti-inflammatory Effects

Rationale: The 4'-Fluoro-biphenyl moiety is structurally related to Flurbiprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID)[16]. Flurbiprofen and its derivatives function as potent inhibitors of prostaglandin synthesis[16]. Given this strong precedent, it is logical to investigate the anti-inflammatory potential of this compound derivatives.

Proposed Mechanism of Action: COX Enzyme Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. We hypothesize that these derivatives will bind to the active site of COX enzymes, blocking prostaglandin synthesis.

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length [mdpi.com]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajptonline.com [ajptonline.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4'-Fluoro-biphenyl-3-methanamine in Organic Solvents

Foreword: Navigating the Solubility Landscape for Novel Biphenylamines

In the realm of modern drug discovery and development, understanding the solubility profile of a lead compound is not merely a perfunctory step; it is a cornerstone of successful formulation, bioavailability, and, ultimately, therapeutic efficacy. 4'-Fluoro-biphenyl-3-methanamine, a fluorinated biphenyl compound, represents a class of molecules with significant potential in medicinal chemistry, particularly in the development of targeted therapies in oncology and neurology.[1] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic properties, making a thorough characterization of its physical properties, such as solubility, indispensable.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the principles governing the solubility of this compound in organic solvents. In the absence of extensive published quantitative solubility data for this specific molecule, this whitepaper will equip you with the foundational knowledge and practical methodologies to determine its solubility profile in your own laboratory setting. We will explore the physicochemical characteristics of the molecule, the theoretical underpinnings of its interaction with various solvents, and a detailed protocol for empirical solubility determination.

Physicochemical Profile of this compound

A molecule's structure dictates its behavior. Understanding the key physicochemical properties of this compound is the first step in predicting and interpreting its solubility in different organic solvents.

| Property | Value/Prediction | Source |

| CAS Number | 177976-50-0 | [2][3] |

| Molecular Formula | C₁₃H₁₂FN | [3] |

| Molecular Weight | 201.24 g/mol | [3] |

| Appearance | White to Off-white solid | [1][4] |

| Predicted Density | 1.124 ± 0.06 g/cm³ | [3] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų (for similar aminophenyl structures) | [5] |

| pKa (amine) | Estimated ~8.5-9.5 | General chemical principles |

The structure combines a non-polar biphenyl core with a polar primary amine group (-CH₂NH₂) and a moderately polar carbon-fluorine bond. This amphipathic nature suggests a nuanced solubility profile, with solubility being highly dependent on the chosen solvent. The primary amine is a hydrogen bond donor and acceptor, while the fluorine atom is a weak hydrogen bond acceptor. These characteristics are critical in determining how the molecule will interact with protic and aprotic solvents.

The Science of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6] This means that substances with similar polarities are more likely to be soluble in one another.[6] The process of dissolution involves overcoming the intermolecular forces within the solute (lattice energy in a solid) and the solvent, and forming new, energetically favorable interactions between the solute and solvent molecules.

Solvent Polarity and its Influence

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), contain O-H or N-H bonds and can act as hydrogen bond donors.[7] They are effective at solvating both cations and anions. The primary amine group of this compound can engage in hydrogen bonding with these solvents, suggesting favorable solubility.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone possess a significant dipole moment but lack O-H or N-H bonds.[8] They are excellent at solvating cations but less so for anions. The electron-withdrawing effect of the fluorine atom in a related compound, 4'-(Trifluoromethyl)biphenyl-3-methanamine HCl, is noted to enhance its solubility in polar aprotic solvents like DMF.[8] A similar effect can be anticipated for this compound.

-

Non-polar Solvents: These include hydrocarbons like hexanes and toluene.[9] Their primary intermolecular forces are weak van der Waals forces. The large, non-polar biphenyl core of the target molecule suggests it will have some affinity for these solvents, though the polar amine group may limit high solubility.

Predicting Solubility Behavior

Based on its structure, we can hypothesize the solubility behavior of this compound:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMF, DMSO) and polar protic solvents (e.g., methanol, ethanol) due to the presence of the polar amine group capable of hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as ethyl acetate or acetone.

-

Low Solubility: Expected in non-polar solvents like hexanes, where the energy required to break the intermolecular forces of the solute is not sufficiently compensated by solute-solvent interactions.

It is crucial to remember that factors such as temperature and the crystalline form of the solid can also significantly impact solubility.[10][11][12] Generally, the solubility of solids increases with temperature.[10][11]

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical testing is essential for obtaining accurate solubility data. The following protocol outlines a robust method for determining the thermodynamic solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, ethyl acetate, toluene, hexanes)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Calibrated pipettes

-

Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Samples:

-

To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.

-

Accurately pipette a known volume (e.g., 1 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and vortex thoroughly for 1-2 minutes to suspend the solid.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Allow the samples to equilibrate for 24 to 48 hours. This extended time is crucial to ensure that thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid, leaving a clear, saturated supernatant.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Prepare a series of accurate dilutions of the supernatant using the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC with a UV detector, against a calibration curve prepared from known concentrations of the compound.

-

Calculate the original concentration in the saturated supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

-

Conclusion and Future Directions

While published data on the solubility of this compound is scarce, a thorough understanding of its physicochemical properties and the principles of solvent-solute interactions allows for informed predictions and, more importantly, the design of robust experimental protocols for its determination. The amphipathic nature of the molecule, with its non-polar biphenyl core and polar amine functional group, suggests a complex solubility profile that is highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

The provided experimental workflow offers a reliable method for generating the precise, quantitative data required for critical drug development decisions, from formulation and process chemistry to preclinical studies. As this molecule and its analogues continue to be explored for their therapeutic potential, the generation and dissemination of such fundamental data will be invaluable to the scientific community.

References

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Arctom. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Fluoro-3-methoxyphenyl)-phenylmethanamine. PubChem Compound Database. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. arctomsci.com [arctomsci.com]

- 3. chembk.com [chembk.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 140-75-0 | (4-Fluorophenyl)methanamine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. caymanchem.com [caymanchem.com]

- 8. Buy 4'-(Trifluoromethyl)biphenyl-3-methanamine HCl [smolecule.com]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

Thermal stability and degradation profile of 4'-Fluoro-biphenyl-3-methanamine

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4'-Fluoro-biphenyl-3-methanamine

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making a thorough understanding of its stability and degradation crucial for drug development and regulatory compliance. This guide provides a comprehensive analysis of the predicted thermal stability and degradation profile of this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and fundamental chemical principles to provide expert insights into its stability characteristics. We will explore the intrinsic stability of the molecule, propose likely degradation pathways under various stress conditions, and detail the analytical methodologies required for experimental verification. This guide is intended for researchers, scientists, and drug development professionals to inform stability-indicating method development and ensure the quality and safety of final drug products.

Introduction to this compound and the Imperative of Stability Analysis

This compound, a molecule featuring a fluorinated biphenyl core and a methanamine substituent, is a valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of a final drug molecule, while the amine group provides a key point for further chemical modifications. The overall stability of this intermediate is a critical quality attribute, as any degradation can lead to the formation of impurities that may compromise the safety and efficacy of the active pharmaceutical ingredient (API).

Forced degradation studies are a regulatory requirement and a cornerstone of drug development. They are designed to identify the likely degradation products of a drug substance, which in turn informs the development of analytical methods that can detect these impurities. Understanding the degradation profile of this compound is therefore essential for:

-

Developing stability-indicating analytical methods: These methods are crucial for monitoring the purity of the compound during storage and in formulated products.

-

Identifying potential impurities: Knowledge of degradation products allows for their synthesis and toxicological assessment.

-

Establishing appropriate storage and handling conditions: Understanding the compound's sensitivity to heat, light, humidity, and pH is vital for maintaining its integrity.

-

Informing formulation development: A stable formulation can protect the drug substance from degradation.

Predicted Intrinsic Stability of this compound

The intrinsic stability of this compound is governed by the strength of its constituent chemical bonds. The molecule can be deconstructed into three key components for the purpose of stability analysis: the biphenyl core, the carbon-fluorine (C-F) bond, and the benzylic carbon-nitrogen (C-N) bond of the methanamine group.

-

The Biphenyl Core: The biphenyl structure is generally stable due to the aromaticity of the two phenyl rings. It is not expected to be the primary site of degradation under typical storage or moderate stress conditions.

-

The Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, with a high bond dissociation energy.[1][2] This makes the fluorinated phenyl ring exceptionally stable and resistant to thermal and chemical degradation.[3] Cleavage of this bond would require significant energy input.[4]

-

The Benzylic Carbon-Nitrogen Bond: In contrast, the C-N bond in the methanamine group is the most likely point of initial thermal degradation. Studies on the thermal decomposition of benzylamine, a structurally similar compound, have shown that the primary degradation pathway involves the homolytic cleavage of the C-N bond to form a benzyl radical and an amino radical.[5][6] The activation energy for this process is significantly lower than that required to break the C-F or aromatic C-C bonds.[7]

Based on this analysis, it is predicted that this compound will exhibit good thermal stability overall, but the methanamine group represents the most probable site of initial thermal decomposition.

Proposed Degradation Profile